molecular formula C21H22N2O4S B2843648 2-(3-(benzylsulfonyl)-1H-indol-1-yl)-1-morpholinoethanone CAS No. 894012-97-6

2-(3-(benzylsulfonyl)-1H-indol-1-yl)-1-morpholinoethanone

Cat. No.: B2843648
CAS No.: 894012-97-6
M. Wt: 398.48
InChI Key: HZMPJLSGYXKKDV-UHFFFAOYSA-N
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Description

2-(3-(Benzylsulfonyl)-1H-indol-1-yl)-1-morpholinoethanone is a complex organic compound that features a benzylsulfonyl group attached to an indole ring, which is further connected to a morpholinoethanone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-(benzylsulfonyl)-1H-indol-1-yl)-1-morpholinoethanone typically involves multiple steps:

    Formation of the Indole Core: The indole ring can be synthesized via Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.

    Introduction of the Benzylsulfonyl Group: The indole derivative is then subjected to sulfonylation using benzylsulfonyl chloride in the presence of a base such as triethylamine.

    Attachment of the Morpholinoethanone Moiety: The final step involves the reaction of the sulfonylated indole with morpholinoethanone under conditions that facilitate nucleophilic substitution, often using a catalyst like palladium or copper.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of automated purification systems.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the indole ring, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can target the sulfonyl group, converting it to a sulfide or thiol.

    Substitution: The benzylsulfonyl group can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.

Major Products

The major products of these reactions include oxidized indole derivatives, reduced sulfonyl compounds, and various substituted indole derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Chemistry

In organic synthesis, 2-(3-(benzylsulfonyl)-1H-indol-1-yl)-1-morpholinoethanone serves as a versatile intermediate for the construction of more complex molecules. Its functional groups allow for further derivatization, making it valuable in the synthesis of pharmaceuticals and agrochemicals.

Biology and Medicine

This compound has potential applications in medicinal chemistry, particularly as a scaffold for the development of new drugs. Its indole core is a common motif in many bioactive molecules, and the presence of the benzylsulfonyl and morpholinoethanone groups can enhance its pharmacokinetic properties.

Industry

In the material science industry, this compound can be used in the development of new materials with specific electronic or optical properties. Its unique structure allows for the exploration of novel functionalities in polymers and other advanced materials.

Comparison with Similar Compounds

Similar Compounds

    2-(3-(Methylsulfonyl)-1H-indol-1-yl)-1-morpholinoethanone: Similar structure but with a methylsulfonyl group instead of a benzylsulfonyl group.

    2-(3-(Phenylsulfonyl)-1H-indol-1-yl)-1-morpholinoethanone: Features a phenylsulfonyl group, offering different electronic properties.

    2-(3-(Benzylsulfonyl)-1H-indol-1-yl)-1-piperidinoethanone: Contains a piperidino group instead of a morpholino group, affecting its pharmacokinetic profile.

Uniqueness

The uniqueness of 2-(3-(benzylsulfonyl)-1H-indol-1-yl)-1-morpholinoethanone lies in its combination of functional groups, which confer distinct chemical reactivity and biological activity. The benzylsulfonyl group provides steric bulk and electronic effects, while the morpholinoethanone moiety enhances solubility and bioavailability.

Properties

IUPAC Name

2-(3-benzylsulfonylindol-1-yl)-1-morpholin-4-ylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N2O4S/c24-21(22-10-12-27-13-11-22)15-23-14-20(18-8-4-5-9-19(18)23)28(25,26)16-17-6-2-1-3-7-17/h1-9,14H,10-13,15-16H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZMPJLSGYXKKDV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C(=O)CN2C=C(C3=CC=CC=C32)S(=O)(=O)CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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